SARS-CoV-2-IN-69

SARS-CoV-2 dual-target inhibitor Mpro

SARS-CoV-2-IN-69 (Compound 7E, CAS 78471-90-6, C15H11NO3S, MW 285.32) is a non-covalent SARS-CoV-2 inhibitor derived from the benzo[d]isothiazol-3(2H)-one scaffold. It demonstrates dual-target inhibitory activity against both the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), two essential viral replication proteins.

Molecular Formula C15H11NO3S
Molecular Weight 285.3 g/mol
Cat. No. B12372384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-69
Molecular FormulaC15H11NO3S
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C15H11NO3S/c1-19-15(18)10-6-2-4-8-12(10)16-14(17)11-7-3-5-9-13(11)20-16/h2-9H,1H3
InChIKeyWVJUCAJCGQVMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-69 Procurement Guide: Dual-Target Non-Covalent Mpro/PLpro Inhibitor for SARS-CoV-2 Antiviral Research


SARS-CoV-2-IN-69 (Compound 7E, CAS 78471-90-6, C15H11NO3S, MW 285.32) is a non-covalent SARS-CoV-2 inhibitor derived from the benzo[d]isothiazol-3(2H)-one scaffold [1]. It demonstrates dual-target inhibitory activity against both the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), two essential viral replication proteins [2]. The compound exhibits an antiviral EC50 of 7.4 μM in SARS-CoV-2 infected Vero E6 cells and represents a structurally distinct non-peptidic, non-covalent chemical probe for dual-protease inhibition studies .

Why SARS-CoV-2-IN-69 Cannot Be Substituted with Generic Mpro-Only or PLpro-Only Inhibitors


Generic substitution among SARS-CoV-2 protease inhibitors is not scientifically justifiable due to fundamental differences in target engagement profiles, binding mechanisms, and metabolic stability. Most commercially available research inhibitors (e.g., GC-376, nirmatrelvir, ML188) selectively target Mpro alone, lacking the PLpro inhibitory activity demonstrated by SARS-CoV-2-IN-69 [1]. Conversely, many PLpro-selective inhibitors lack concomitant Mpro inhibition. The dual-target profile of SARS-CoV-2-IN-69 addresses both proteolytic processing pathways essential for viral replication, a mechanistic distinction with direct implications for experimental design in antiviral research [2]. Furthermore, the non-covalent binding mode of SARS-CoV-2-IN-69 distinguishes it from covalent inhibitors such as ebselen or compound 6c, which form irreversible adducts with catalytic cysteine residues and may exhibit different selectivity profiles and off-target reactivity patterns . These compound-specific characteristics preclude simple interchangeability in research applications requiring defined pharmacological properties.

SARS-CoV-2-IN-69 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dual-Target PLpro/Mpro Inhibitory Activity vs. Mpro-Only or PLpro-Only Comparators

SARS-CoV-2-IN-69 (Compound 7E) is a confirmed dual-target inhibitor with activity against both SARS-CoV-2 PLpro and Mpro. In the primary research study, compound 7E exhibited 44.9% inhibition of PLpro at 50 nM [1]. This dual-target profile contrasts with benchmark non-covalent Mpro inhibitors such as ML188 (IC50 = 1.5-2.5 μM against Mpro only) and GC-376 (IC50 = 0.89 μM against Mpro only, EC50 = 0.49-3.37 μM) [2], which lack reported PLpro inhibitory activity. Among dual-target comparators, Mpro/PLpro-IN-1 exhibits Mpro IC50 = 1.72 μM and PLpro IC50 = 0.67 μM , representing an alternative dual-target profile with submicromolar PLpro potency but different chemical scaffold and binding characteristics.

SARS-CoV-2 dual-target inhibitor Mpro PLpro antiviral

Non-Covalent Binding Mechanism vs. Covalent PLpro Inhibitor 6c

Within the same chemical series and primary research study, SARS-CoV-2-IN-69 (Compound 7E) was conclusively identified as a non-covalent PLpro inhibitor, whereas its close structural analog Compound 6c was identified as a covalent PLpro inhibitor [1]. Fluorescent labeling experiments and enzyme kinetics studies confirmed this mechanistic distinction. Both compounds exhibited comparable PLpro inhibitory potency at 50 nM (7E: 44.9% inhibition; 6c: 42.9% inhibition) [2]. The non-covalent binding mode of 7E is attributed to the replacement of the selenium atom in ebselen-derived scaffolds with sulfur, which stabilizes the S-N bond and prevents covalent adduct formation with catalytic cysteine residues in the PLpro zinc-finger domain [3].

non-covalent inhibitor PLpro covalent inhibitor binding mechanism SARS-CoV-2

In Vitro Metabolic Stability: Rat Liver Homogenate Half-Life >24 h

SARS-CoV-2-IN-69 (Compound 7E) demonstrates extended in vitro metabolic stability in rat liver homogenate, with a half-life exceeding 24 hours [1]. This stability profile was directly compared to Compound 6c within the same study, with both compounds exhibiting half-lives greater than 24 hours under identical experimental conditions [2]. This represents favorable metabolic stability for an early-stage research compound and supports its utility in in vitro and ex vivo experimental systems where compound degradation could confound results.

metabolic stability half-life rat liver homogenate in vitro ADME SARS-CoV-2-IN-69

Antiviral Activity in SARS-CoV-2 Infected Vero E6 Cells vs. Compound 6c

In SARS-CoV-2 infected Vero E6 cells, SARS-CoV-2-IN-69 (Compound 7E) exhibited antiviral activity with an EC50 value of 7.4 μM [1]. This was directly compared to Compound 6c within the same study, which demonstrated an EC50 of 3.9 μM under identical experimental conditions [2]. While 6c shows approximately 1.9-fold higher potency in this cellular assay, 7E offers the mechanistic distinction of non-covalent binding as described in Evidence Item 2. For context, the benchmark Mpro inhibitor ML188 exhibits antiviral EC50 values ranging from 12.9 to 13.4 μM in SARS-CoV infected cells [3], positioning 7E within a comparable or slightly more potent antiviral range relative to established non-covalent Mpro inhibitors in cell-based assays.

antiviral activity EC50 Vero E6 SARS-CoV-2 cell-based assay

Chemical Scaffold Differentiation: Benzo[d]isothiazol-3(2H)-one Core vs. Ebselen-Derived and Peptidomimetic Inhibitors

SARS-CoV-2-IN-69 (Compound 7E) is built upon the benzo[d]isothiazol-3(2H)-one scaffold, which was identified alongside [1,2]selenazolo[5,4-c]pyridin-3(2H)-one as an attractive core structure for PLpro and Mpro inhibition [1]. This scaffold is structurally distinct from ebselen (which contains a Se-N bond and acts as a covalent inhibitor), from peptidomimetic Mpro inhibitors such as nirmatrelvir (PF-07321332, IC50 = 0.84 μM) [2], and from other dual-target inhibitors like Mpro/PLpro-IN-1 . The sulfur-containing benzoisothiazolone core provides a non-peptidic, non-covalent pharmacophore that differentiates SARS-CoV-2-IN-69 from both covalent organoselenium inhibitors and substrate-mimetic peptide-based inhibitors.

benzoisothiazolone chemical scaffold non-peptidic ebselen derivative structural differentiation

PLpro Inhibition Potency: 7E vs. 6c and Series Comparators at 50 nM

In the concentration-response screening of 32 synthesized ebselen derivatives, SARS-CoV-2-IN-69 (Compound 7E) demonstrated PLpro inhibition of 44.9% at 50 nM, slightly exceeding the 42.9% inhibition observed for Compound 6c at the same concentration [1]. Compounds 7c, 7d, and 7e from the benzoisothiazolone series exhibited IC50 values ranging from 53 to 63 nM against PLpro [2], establishing low nanomolar potency for this chemical series. For context, recent PLpro inhibitor discovery efforts report IC50 values ranging from 6.96-20.21 μM [3] and 0.06-0.7 μM [4] for optimized leads, positioning the 7E-containing series among the more potent PLpro inhibitor classes reported.

PLpro inhibition nanomolar potency structure-activity relationship benzoisothiazolone SARS-CoV-2

SARS-CoV-2-IN-69 Optimal Research Application Scenarios Based on Quantitative Evidence


Dual-Target PLpro/Mpro Mechanism-of-Action Studies in SARS-CoV-2 Replication

SARS-CoV-2-IN-69 is optimally suited for research applications requiring simultaneous interrogation of both Mpro and PLpro pathways in SARS-CoV-2 replication. The compound's confirmed dual-target activity, with 44.9% PLpro inhibition at 50 nM and antiviral EC50 of 7.4 μM in Vero E6 cells [1], enables experimental designs that probe the relative contributions of each protease to viral replication without the confounding variable of using multiple single-target inhibitors. This is particularly valuable for studies investigating the functional interplay between Mpro-mediated polyprotein processing and PLpro-mediated immune evasion via ISG15 cleavage [2].

Non-Covalent Probe for PLpro Zinc-Finger Domain Binding Studies

The non-covalent binding mechanism of SARS-CoV-2-IN-69 to the PLpro zinc-finger domain, confirmed by fluorescent labeling experiments and enzyme kinetics [1], makes this compound a valuable chemical probe for reversible target engagement studies. Unlike covalent inhibitors (e.g., Compound 6c or ebselen) that form irreversible adducts with catalytic cysteine residues, 7E allows for washout experiments, competition binding assays, and reversible inhibition kinetics that more accurately model dynamic target engagement [2]. This is essential for structure-activity relationship studies focused on the benzo[d]isothiazol-3(2H)-one scaffold and for computational docking validation requiring non-covalent binding poses.

Extended-Duration In Vitro Antiviral Assays Requiring Compound Stability

For in vitro antiviral assays requiring extended incubation periods (e.g., multi-day viral replication time courses, plaque reduction assays, or combination studies), SARS-CoV-2-IN-69 offers the practical advantage of confirmed metabolic stability. The rat liver homogenate half-life exceeding 24 hours [1] reduces experimental variability from compound degradation, ensuring that observed antiviral effects reflect consistent drug exposure throughout the assay duration. This stability profile supports the compound's use as a reliable reference inhibitor in screening campaigns where maintaining consistent compound concentration is critical for data reproducibility [2].

Comparative Pharmacology Studies with Covalent PLpro Inhibitors

SARS-CoV-2-IN-69 serves as an ideal non-covalent comparator for pharmacological studies evaluating covalent versus non-covalent PLpro inhibition. With comparable PLpro inhibitory potency to Compound 6c (44.9% vs. 42.9% at 50 nM) but distinct binding mechanisms [1], researchers can use 7E to isolate the pharmacological consequences of irreversible target modification versus reversible engagement. This comparative approach is valuable for assessing differences in selectivity profiles, cytotoxicity, and resistance development potential between covalent and non-covalent SARS-CoV-2 protease inhibitors [2].

Technical Documentation Hub

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